
1-Ethyl-2-phenyl-1,3,2-diazaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-phenyl-1,3,2-diazaborinane is a chemical compound that belongs to the class of diazaborinanes. These compounds are characterized by the presence of a boron-nitrogen ring structure. The unique combination of boron and nitrogen atoms in the ring imparts distinctive chemical properties to the compound, making it of interest in various fields of research and industry .
Métodos De Preparación
The synthesis of 1-Ethyl-2-phenyl-1,3,2-diazaborinane typically involves the reaction of ethylamine with phenylboronic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the boron-nitrogen bond. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound with high purity and yield .
Análisis De Reacciones Químicas
1-Ethyl-2-phenyl-1,3,2-diazaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of boronic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of borohydride derivatives.
Substitution: The compound can undergo substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction produces borohydrides .
Aplicaciones Científicas De Investigación
1-Ethyl-2-phenyl-1,3,2-diazaborinane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex boron-containing molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: The compound’s ability to form stable complexes with various biomolecules makes it a candidate for drug development and delivery systems.
Mecanismo De Acción
The mechanism by which 1-Ethyl-2-phenyl-1,3,2-diazaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron atoms can form stable covalent bonds with oxygen and nitrogen atoms in biomolecules, leading to the formation of boron-containing complexes. These complexes can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-Ethyl-2-phenyl-1,3,2-diazaborinane can be compared with other diazaborinane compounds, such as:
1-Methyl-2-phenyl-1,3,2-diazaborinane: Similar in structure but with a methyl group instead of an ethyl group.
1-Propyl-2-phenyl-1,3,2-diazaborinane: Contains a propyl group, which can affect the compound’s solubility and interaction with other molecules.
1-Butyl-2-phenyl-1,3,2-diazaborinane: The longer butyl chain can influence the compound’s physical properties and its use in different applications.
The uniqueness of this compound lies in its specific combination of ethyl and phenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Propiedades
Número CAS |
6129-30-2 |
|---|---|
Fórmula molecular |
C11H17BN2 |
Peso molecular |
188.08 g/mol |
Nombre IUPAC |
1-ethyl-2-phenyl-1,3,2-diazaborinane |
InChI |
InChI=1S/C11H17BN2/c1-2-14-10-6-9-13-12(14)11-7-4-3-5-8-11/h3-5,7-8,13H,2,6,9-10H2,1H3 |
Clave InChI |
XDELHQJFVXHAJN-UHFFFAOYSA-N |
SMILES canónico |
B1(NCCCN1CC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




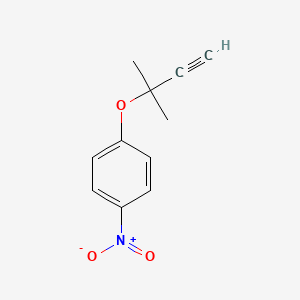
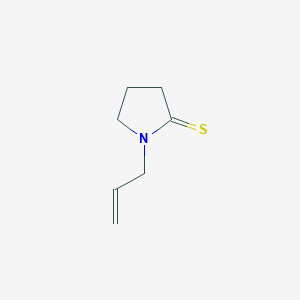
![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)

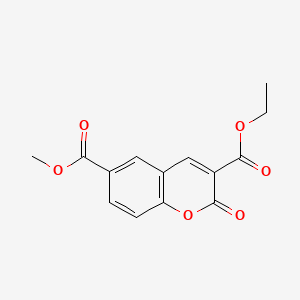

![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
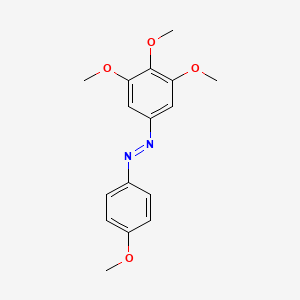

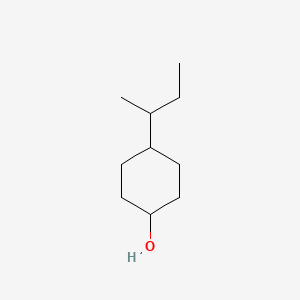
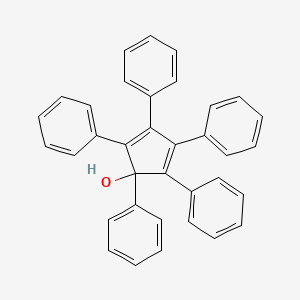
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)
